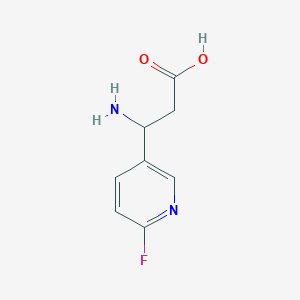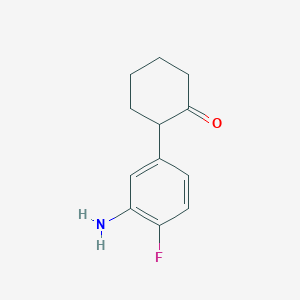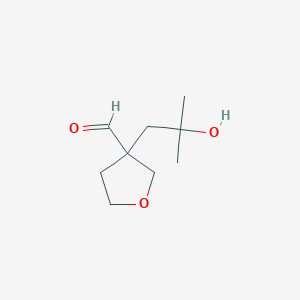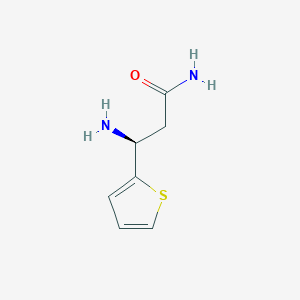
(3S)-3-Amino-3-(thiophen-2-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(thiophen-2-YL)propanamide is an organic compound featuring an amino group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(thiophen-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(thiophen-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Amino-3-(thiophen-2-YL)propanamide can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, compounds containing thiophene rings are often explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, thiophene derivatives are used in the production of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action for (3S)-3-Amino-3-(thiophen-2-YL)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The thiophene ring could interact with aromatic residues in the enzyme’s active site, while the amino and amide groups could form hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(furan-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
(3S)-3-Amino-3-(pyridin-2-YL)propanamide: Contains a pyridine ring, which can affect its electronic properties and reactivity.
Uniqueness
(3S)-3-Amino-3-(thiophen-2-YL)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and aromatic properties. This can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1 |
Clave InChI |
PVYOZMPPVXMIAC-YFKPBYRVSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@H](CC(=O)N)N |
SMILES canónico |
C1=CSC(=C1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
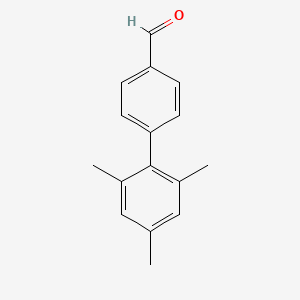

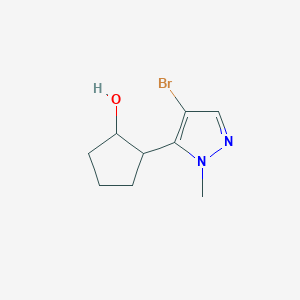


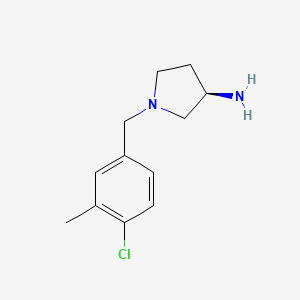
amine](/img/structure/B15272678.png)
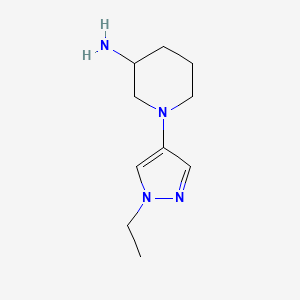
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
